

Comprehensive Comparison Guide: Reference Standards for 5-Hydroxypyrimidine-4-Carboxylic Acid Analysis

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Compound of Interest

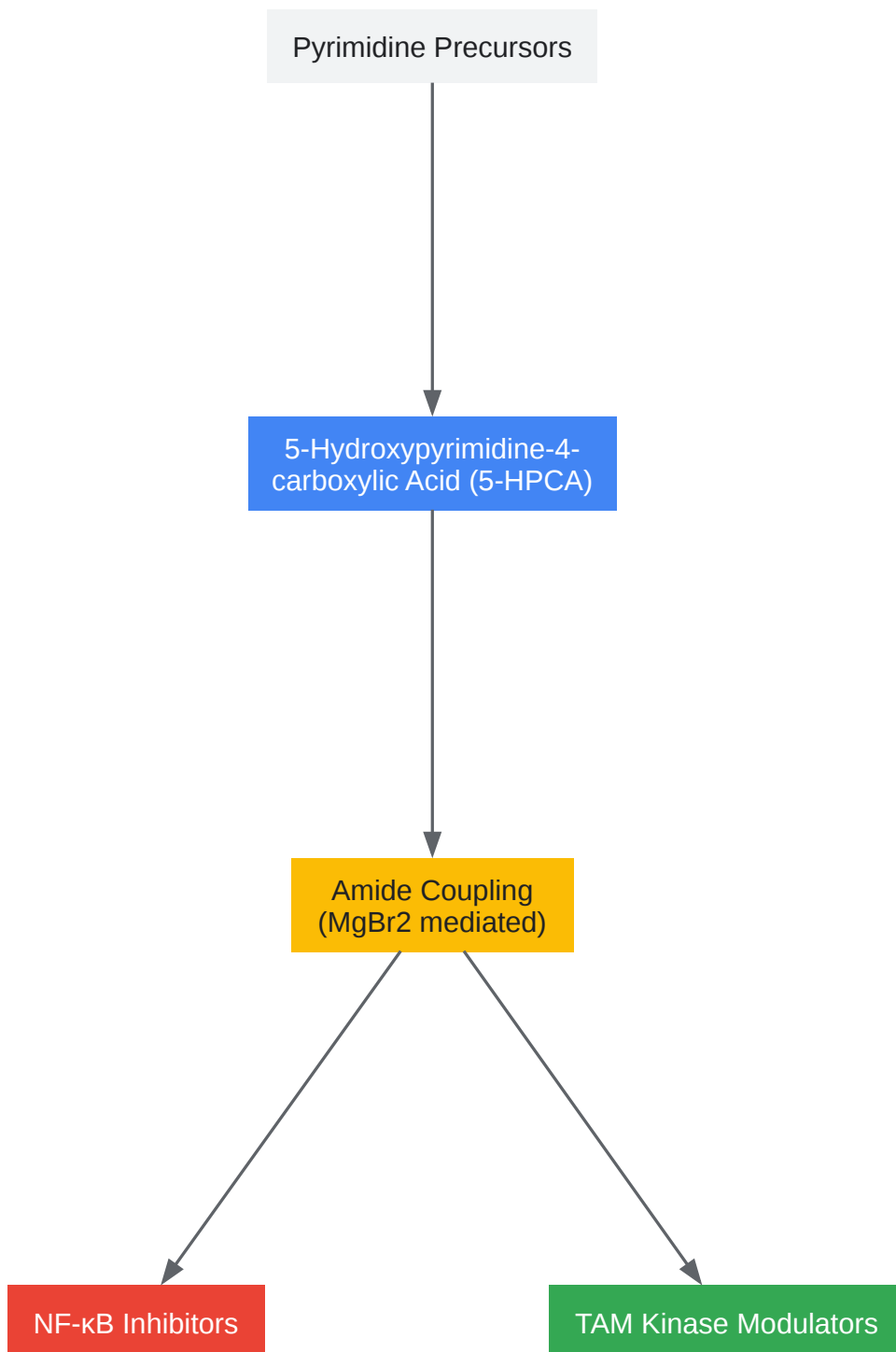
| | |
|----------------|---------------------------------------|
| Compound Name: | 5-hydroxypyrimidine-4-carboxylic Acid |
| CAS No.: | 201991-89-1 |
| Cat. No.: | B1334295 |

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Executive Summary & Scientific Context

In the high-stakes arena of small molecule drug discovery, the structural integrity of pyrimidine scaffolds is non-negotiable. **5-Hydroxypyrimidine-4-carboxylic acid** (5-HPCA, CAS 201991-89-1) is a highly functionalized heterocyclic building block with a molecular weight of 140.10 g/mol [1]. It serves as a foundational intermediate in the synthesis of bioactive molecules, including potent NF- κ B inhibitors[2] and TAM receptor tyrosine kinase modulators (such as Axl inhibitors)[3].

Because 5-HPCA possesses a low partition coefficient (XLogP3 = 0.3) and multiple hydrogen bond donors/acceptors[1], it is highly polar. This polarity dictates strict analytical requirements: accurate chromatographic analysis and pharmacokinetic profiling require highly pure reference standards to prevent ion suppression and co-elution artifacts during LC-MS/MS quantification.



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Synthetic utility of 5-HPCA in developing NF-κB and TAM kinase inhibitors.

The Causality of Reference Standard Selection

When validating analytical methods for API intermediates, the choice of reference standard dictates the reliability of the entire assay. Selecting the wrong grade can lead to catastrophic failures during late-stage scale-up.

- **Certified Reference Materials (CRM, >99.5%):** Provide absolute quantitative certainty. They are essential for establishing accurate Response Factors (RF) in HPLC-UV and mitigating matrix effects in ESI-MS.
- **Commercial Grade (>95%):** Often contains structurally similar impurities. For instance, liquid chromatography-mass spectra (LC-MS) of related syntheses frequently indicate over-acylated products[2] or hydrolysis impurities like 4[4]. These impurities can cause isobaric interference or compete for ionization in the MS source, artificially deflating the target analyte's signal.
- **In-House Working Standards:** While cost-effective, they are prone to degradation if not stored under inert conditions, leading to baseline drift and inaccurate yield calculations.

Comparative Performance Analysis

| Parameter | Certified Reference Material (CRM) | Commercial Grade | In-House Working Standard |
|-----------------------|--|---|---|
| Purity (HPLC-UV) | > 99.5% | 95.0% - 98.0% | Variable (Typically ~90-95%) |
| Common Impurities | None detected | Over-acylated products, Hydrolysis byproducts | Solvent residues, degradation products |
| Quantitative Accuracy | ± 0.5% | ± 3.0% - 5.0% | ± 5.0% - 10.0% |
| Traceability | ISO 17034 / ISO/IEC 17025 | Certificate of Analysis (Basic) | Internal NMR/HPLC logs |
| Cost / Impact | High initial cost / Zero assay failure | Medium cost / High risk of ion suppression | Low cost / High risk of batch rejection |

Analytical Workflows & Self-Validating Protocols

To ensure a self-validating system, the following protocol incorporates System Suitability Testing (SST) and internal standard (IS) normalization. Every step is designed with a specific mechanistic purpose to handle the unique physicochemical properties of 5-HPCA.

Step-by-Step LC-MS/MS Methodology

Step 1: System Suitability Testing (SST) & Self-Validation

- Action: Inject a solvent blank to establish baseline noise, followed immediately by the Lower Limit of Quantification (LLOQ) standard.
- Causality: This self-validating step ensures the system is free of carryover from previous runs. The assay only proceeds if the LLOQ demonstrates a Signal-to-Noise (S/N) ratio of ≥ 10 , guaranteeing that trace-level quantification remains statistically significant.

Step 2: Sample Preparation

- Action: Aliquot 50 μL of the sample matrix. Spike with 10 μL of an isotopically labeled internal standard (e.g., C-labeled 5-HPCA). Add 150 μL of ice-cold Acetonitrile containing 0.1% Formic Acid (FA). Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Causality: The addition of the internal standard prior to extraction corrects for any volumetric losses or matrix-induced ion suppression during ionization. Cold acetonitrile rapidly precipitates proteins, while the 0.1% FA ensures the carboxylic acid group remains protonated, preventing the analyte from partitioning into the discarded pellet.

Step 3: Chromatographic Separation

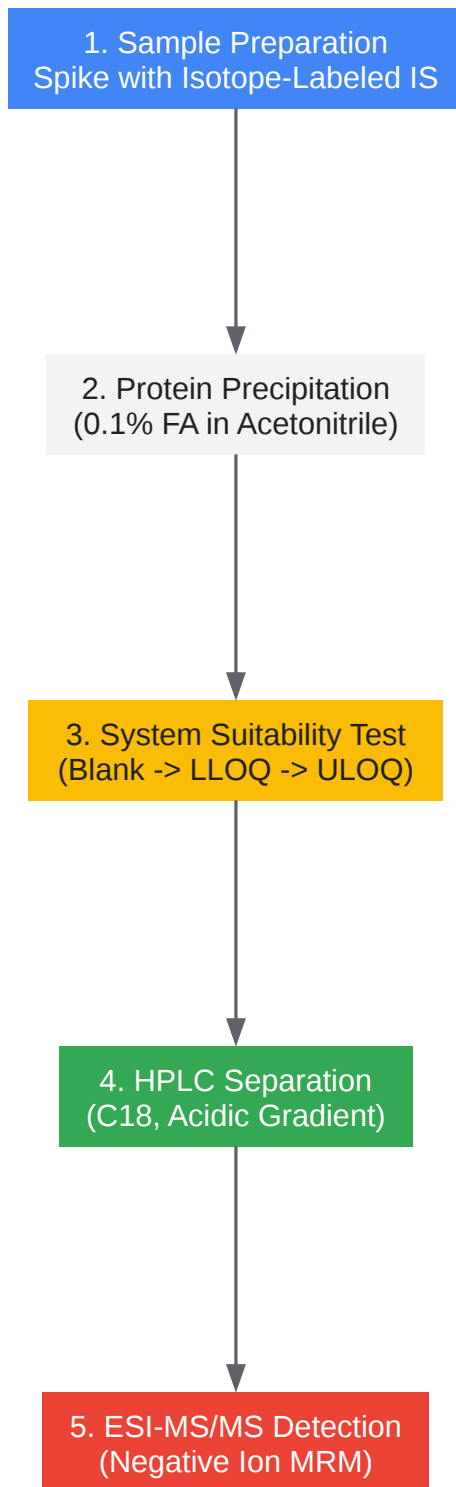
- Action: Utilize a C18 column (50 mm x 2.1 mm, 1.7 μm) with a gradient of Water/Acetonitrile, both containing 0.1% FA.
- Causality: Because 5-HPCA has an XLogP3 of 0.3^[1], it is highly polar. Without mobile phase acidification, the carboxylic acid moiety ionizes, leading to poor retention and peak tailing on

a reversed-phase stationary phase. Formic acid forces the molecule into its protonated, neutral state, ensuring sharp peak shapes and reproducible retention times.

Step 4: Mass Spectrometry Detection

- Action: Operate the ESI source in Negative Ion Mode, monitoring the MRM transition for the precursor ion at m/z 139[1].
- Causality: The exact mass of 5-HPCA is ~140.02 Da[1]. In negative ESI, the facile loss of a proton from the carboxylic acid group yields a robust[M-H]

ion at m/z 139. Negative mode is deliberately chosen over positive mode to minimize background noise from basic matrix components, thereby maximizing the signal-to-noise ratio.



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Self-validating LC-MS/MS workflow for 5-HPCA quantification.

References

- Title: **5-hydroxypyrimidine-4-carboxylic Acid** | C₅H₄N₂O₃ | CID 3760182 Source: PubChem (National Institutes of Health) URL:[[Link](#)]
- Title: US8629164B2 - Inhibitors of NF-κB Source: Google Patents URL
- Title: WO2021062245A1 - Pyridone compounds and methods of use in the modulation of a protein kinase Source: Google Patents URL

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